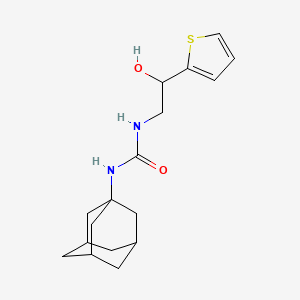
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, also known as Aducanumab, is a monoclonal antibody developed for the treatment of Alzheimer's disease. Aducanumab is designed to target and remove amyloid beta protein, which is believed to contribute to the development and progression of Alzheimer's disease.
Wirkmechanismus
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea works by binding to and removing amyloid beta protein from the brain. Amyloid beta protein is believed to contribute to the development and progression of Alzheimer's disease by forming plaques in the brain. By removing these plaques, 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea may be able to slow the progression of the disease.
Biochemical and physiological effects:
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been shown to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease. However, the exact biochemical and physiological effects of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several advantages for use in lab experiments, including its ability to bind specifically to amyloid beta protein and its potential for use in treating Alzheimer's disease. However, there are also limitations to using 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in lab experiments, including its high cost and the need for specialized equipment and expertise to produce and use the antibody.
Zukünftige Richtungen
There are several potential future directions for research on 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea, including:
1. Further clinical trials to evaluate the safety and efficacy of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating Alzheimer's disease.
2. Development of new monoclonal antibodies that target different aspects of Alzheimer's disease pathology.
3. Investigation of the potential use of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea in treating other neurodegenerative diseases.
4. Exploration of the underlying mechanisms of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea's action in the brain.
5. Development of new methods for producing and delivering 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea more efficiently and cost-effectively.
Synthesemethoden
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is synthesized using recombinant DNA technology. The gene for the antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified and formulated for use in clinical trials.
Wissenschaftliche Forschungsanwendungen
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has been the subject of numerous clinical trials to evaluate its safety and efficacy in treating Alzheimer's disease. The most recent clinical trial, called the EMERGE study, showed that 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea was able to reduce amyloid beta plaque in the brain and slow cognitive decline in patients with early-stage Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxy-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-14(15-2-1-3-22-15)10-18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-14,20H,4-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDOGYMINJNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2947974.png)
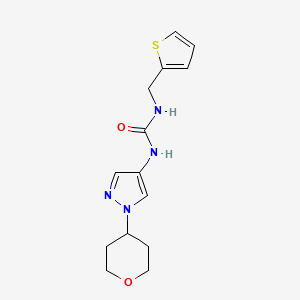
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)
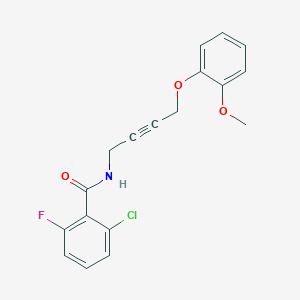
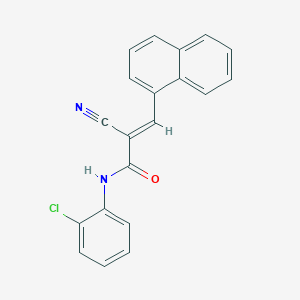
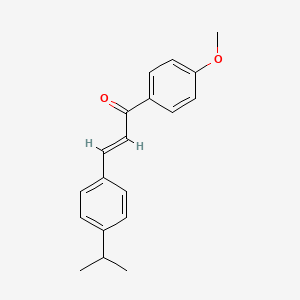

![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)
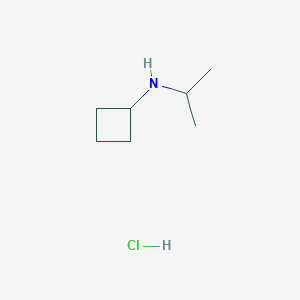

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)